molecular formula C24H21FN2O3S2 B2759381 4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide CAS No. 941967-15-3

4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2759381
CAS No.: 941967-15-3
M. Wt: 468.56
InChI Key: QCQALALOWRXVPG-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C24H21FN2O3S2 and its molecular weight is 468.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research efforts have focused on the synthesis of benzothiazole derivatives due to their promising biological activities. For instance, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved reacting benzo[d]thiazol-2-amine with flurbiprofen, yielding a derivative fully characterized via spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2021). This underscores the importance of developing novel synthetic routes and characterizing newly synthesized compounds to understand their structure-activity relationships.

Biological Activities and Pharmacological Potential

Benzothiazole derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001). Another study demonstrated the synthesis and anticonvulsant activity of 2-[(arylalky)amino]alkanamide derivatives, identifying compounds with promising anticonvulsant properties and therapeutic indexes (Pevarello et al., 1998). These findings illustrate the diverse pharmacological potential of benzothiazole derivatives, motivating further research into their therapeutic applications.

Antimicrobial and Antifungal Applications

Some benzothiazole derivatives have been evaluated for their antimicrobial and antifungal activities. For example, certain compounds showed promising antifungal activity against Candida albicans, comparable to the reference drug miconazole, and broad-spectrum antibacterial activity against several pathogenic bacterial strains (Rao et al., 2019). This suggests that benzothiazole derivatives could serve as potential leads for developing new antimicrobial and antifungal agents.

Mechanism of Action

Target of Action

The compound, also known as N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, primarily targets the N-Acylethanolamine Acid Amidase (NAAA) . NAAA is an N-terminal cysteine hydrolase that terminates the physiological actions of palmitoylethanolamide, an endogenous lipid messenger that activates the transcription factor, peroxisome proliferator-activated receptor-α .

Mode of Action

The compound acts as an inhibitor of NAAA . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of palmitoylethanolamide. This results in an increase in the levels of palmitoylethanolamide, which can then exert its effects .

Biochemical Pathways

The inhibition of NAAA affects the palmitoylethanolamide signaling pathway . Palmitoylethanolamide is involved in a variety of physiological processes, including inflammation and pain sensation. By preventing the breakdown of palmitoylethanolamide, the compound enhances its signaling, potentially leading to reduced inflammation and pain .

Pharmacokinetics

The compound is described as beingorally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The primary result of the compound’s action is the enhancement of palmitoylethanolamide signaling . This can lead to a variety of effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in immune cells, enhanced palmitoylethanolamide signaling can lead to reduced production of inflammatory cytokines .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S2/c25-19-13-14-21-22(16-19)31-24(26-21)27(17-18-8-3-1-4-9-18)23(28)12-7-15-32(29,30)20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQALALOWRXVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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